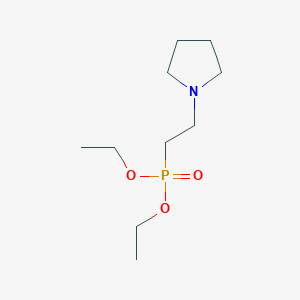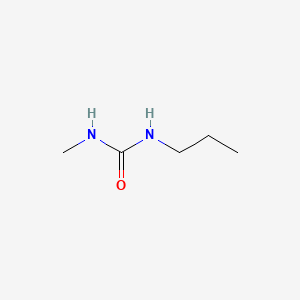
1,1-Dimethyl-1-germacycloundecan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1-germacycloundecan-6-one is an organogermanium compound with the molecular formula C12H24GeO This compound is part of a class of organometallic compounds that contain germanium, a metalloid element
Métodos De Preparación
The synthesis of 1,1-Dimethyl-1-germacycloundecan-6-one typically involves the reaction of germanium tetrachloride with organic precursors under controlled conditions. One common method includes the use of Grignard reagents to introduce the organic moiety to the germanium center. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound.
Análisis De Reacciones Químicas
1,1-Dimethyl-1-germacycloundecan-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germacycloundecane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the germanium center is replaced by other nucleophiles, such as halides or alkoxides.
Common reagents and conditions used in these reactions include anhydrous solvents and catalysts to facilitate the reaction. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various organogermanium derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-1-germacycloundecan-6-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds, which are studied for their unique electronic and structural properties.
Biology: Research has explored its potential as a due to its ability to interact with biomolecules.
Medicine: Some studies have investigated its potential , although more research is needed to fully understand its efficacy and safety.
Industry: The compound is used in the development of and for various industrial processes.
Mecanismo De Acción
The mechanism by which 1,1-Dimethyl-1-germacycloundecan-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The germanium center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. Pathways involved in its mechanism of action include redox reactions and coordination chemistry , which can modulate the activity of target molecules.
Comparación Con Compuestos Similares
1,1-Dimethyl-1-germacycloundecan-6-one can be compared with other organogermanium compounds such as germanium sesquioxide and germanium dioxide . While these compounds share some similarities in their chemical properties, this compound is unique due to its cyclic structure and specific functional groups
Similar compounds include:
- Germanium sesquioxide (GeO2)
- Germanium dioxide (GeO2)
- Tetramethylgermane (Ge(CH3)4)
These compounds differ in their structural and electronic properties, which influence their reactivity and applications.
Propiedades
Número CAS |
51276-77-8 |
|---|---|
Fórmula molecular |
C12H24GeO |
Peso molecular |
256.95 g/mol |
Nombre IUPAC |
1,1-dimethyl-germacycloundecan-6-one |
InChI |
InChI=1S/C12H24GeO/c1-13(2)10-6-3-4-8-12(14)9-5-7-11-13/h3-11H2,1-2H3 |
Clave InChI |
UHEVBAUHLIVJME-UHFFFAOYSA-N |
SMILES canónico |
C[Ge]1(CCCCCC(=O)CCCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
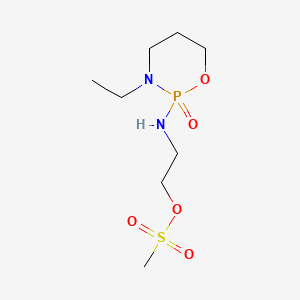
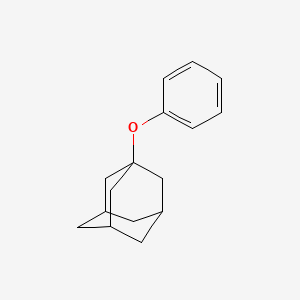
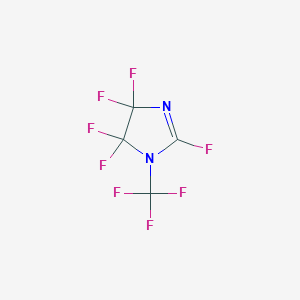
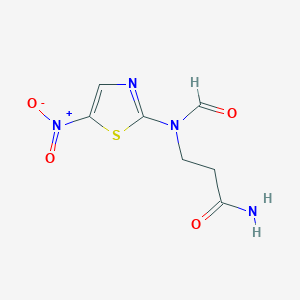

![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)


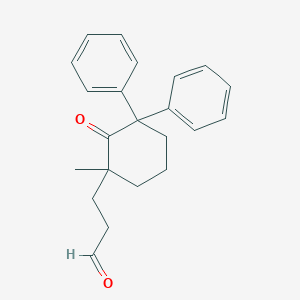
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
